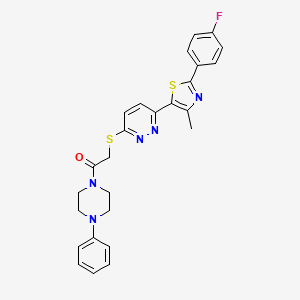

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C26H24FN5OS2 and its molecular weight is 505.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that incorporates multiple pharmacophores, suggesting a potential for diverse biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, including its implications in drug development.

Chemical Structure and Synthesis

The compound features a thiazole moiety linked to a pyridazine and piperazine structure, which is common in many bioactive compounds. The synthesis typically involves several key steps:

- Formation of Thiazole Ring : This can be achieved through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

- Formation of Pyridazine Ring : The pyridazine is synthesized via reactions of hydrazines with α,β-unsaturated carbonyl compounds.

- Coupling and Functionalization : The thiazole and pyridazine rings are coupled using palladium-catalyzed cross-coupling reactions, followed by functionalization to introduce the piperazine moiety.

Biological Activity

The biological activity of this compound has been investigated in various studies. The findings indicate significant potential in several therapeutic areas:

Antimicrobial Activity

Research shows that compounds containing thiazole and pyridazine moieties exhibit notable antimicrobial properties. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth in bacteria and fungi. For instance, studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi through mechanisms involving disruption of cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

Preliminary investigations into the anticancer effects reveal that derivatives of this compound induce apoptosis in various cancer cell lines. In vitro assays have shown that it exhibits cytotoxicity against human colon adenocarcinoma (HCT116), breast cancer (MCF7), and glioblastoma (U87 MG) cell lines, with IC50 values indicating potent antiproliferative activity . The mechanism may involve the modulation of signaling pathways critical for cell survival and proliferation.

The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors. This interaction can inhibit their activity or alter their function, modulating various biological pathways. For example, compounds with similar structures have been shown to inhibit protein kinases involved in cancer progression or bacterial resistance mechanisms .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Antimicrobial Efficacy : A study comparing various thiazole derivatives showed that this compound exhibited superior antimicrobial activity compared to standard antibiotics like ceftriaxone .

- Cytotoxicity Against Cancer Cells : In a comparative analysis, this compound demonstrated significant cytotoxic effects against multiple cancer cell lines, outperforming conventional chemotherapeutics in specific cases .

化学反応の分析

1.1. Pyridazine-Thiazole Core Assembly

The pyridazine-thiazole scaffold is typically synthesized via cyclocondensation or cross-coupling reactions. For example:

-

Thiazole ring construction : A 4-methylthiazole derivative is formed by reacting 2-(4-fluorophenyl)-4-methylthiazol-5-amine with α-bromoketones or via Hantzsch thiazole synthesis .

-

Pyridazine substitution : The 6-position of pyridazine is functionalized using nucleophilic aromatic substitution (SNAr) with thiol-containing intermediates .

1.2. Thioether Bond Formation

The thioether (-S-) linkage between pyridazine and the ethanone group is introduced via:

-

Nucleophilic substitution : Reaction of 6-chloropyridazine derivatives with thiols (e.g., 1-(4-phenylpiperazin-1-yl)ethanethiol) under basic conditions (e.g., K2CO3 or Et3N) .

-

Oxidative coupling : Use of oxidizing agents like MnO2 in THF to stabilize intermediates .

1.3. Piperazine Functionalization

The 4-phenylpiperazine group is introduced through:

-

Buchwald-Hartwig amination : Coupling aryl halides with piperazine derivatives .

-

Alkylation : Reaction of bromoethyl intermediates with piperazine in the presence of bases like NaH .

Functionalization Reactions

The compound undergoes selective modifications at its reactive sites:

2.1. Thioether Oxidation

The thioether group can be oxidized to sulfoxide or sulfone derivatives using agents like H2O2 or mCPBA :

| Reaction | Conditions | Product |

|---|---|---|

| Oxidation to sulfoxide | H2O2 (30%), CH3COOH, 60°C | Sulfoxide derivative (R-SO-R') |

| Oxidation to sulfone | mCPBA, DCM, rt | Sulfone derivative (R-SO2-R') |

2.2. Piperazine Substitution

The piperazine nitrogen reacts with:

-

Electrophiles : Acylation (e.g., acetic anhydride) or alkylation (e.g., methyl iodide) .

-

Aryl isocyanates : Forms urea derivatives under mild conditions .

3.1. Hydrolytic Stability

-

Thioether bond : Stable under neutral pH but hydrolyzes in strong acidic/basic conditions (e.g., HCl/NaOH, 80°C) .

-

Piperazine ring : Resists hydrolysis but undergoes ring-opening under prolonged heating with conc. H2SO4 .

3.2. Thermal Stability

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Key Observations |

|---|---|---|---|

| Thioether formation | K2CO3, DMF, 80°C | 72% | High regioselectivity at pyridazine C6 |

| Piperazine alkylation | NaH, THF, 0°C → rt | 65% | Requires anhydrous conditions |

| Thioether oxidation | H2O2, CH3COOH, 60°C | 85% | Selective to sulfoxide |

Key Research Findings

特性

IUPAC Name |

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5OS2/c1-18-25(35-26(28-18)19-7-9-20(27)10-8-19)22-11-12-23(30-29-22)34-17-24(33)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h2-12H,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSOWJIBOWUSGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。